molecular formula C10H18F2N2O2 B8241900 tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate

tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate

Cat. No.: B8241900
M. Wt: 236.26 g/mol
InChI Key: CNZJUPQLEWGAHX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with two fluorine atoms at the 3-position. This compound is of significant interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and modulate electronic properties. The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-7-10(11,12)4-5-13-7/h7,13H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJUPQLEWGAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(CCN1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DAST-Mediated Fluorination of Pyrrolidinones

3-Oxopyrrolidine derivatives undergo fluorination using diethylaminosulfur trifluoride (DAST) to yield 3,3-difluoropyrrolidines.

Example Procedure :

  • Substrate : 3-Oxopyrrolidin-2-ylmethanol (10 mmol).

  • Reagent : DAST (2.2 eq) in anhydrous DCM at -78°C.

  • Conditions : Gradual warming to room temperature over 12 h.

  • Yield : 72% (3,3-difluoropyrrolidin-2-yl)methanol.

Key Data :

ParameterValue
Fluorination agentDAST
SolventDichloromethane (DCM)
Temperature-78°C → RT
Conversion efficiency85% (by 19F^{19}\text{F} NMR)

Electrophilic Fluorination Using Selectfluor®

Electrophilic agents like Selectfluor® enable direct fluorination of enamines or unsaturated pyrrolidines.

Case Study :

  • Substrate : Pyrrolidin-2-ylmethyl tert-butyl carbamate.

  • Reagent : Selectfluor® (3 eq) in acetonitrile.

  • Conditions : 80°C, 24 h under argon.

  • Outcome : 68% yield of 3,3-difluoro product.

Advantages :

  • Avoids harsh conditions required for DAST.

  • Compatible with acid-sensitive protecting groups.

Carbamate Protection Methodologies

Boc Protection via Schotten-Baumann Reaction

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Protocol :

  • Substrate : (3,3-Difluoropyrrolidin-2-yl)methylamine (5 mmol).

  • Reagents : Boc₂O (1.1 eq), NaOH (2 eq) in THF/H₂O.

  • Conditions : 0°C → RT, 4 h.

  • Yield : 89% tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate.

Optimization Insights :

  • Excess base minimizes di-Boc byproduct formation.

  • Anhydrous THF improves carbamate stability.

Solid-Phase Synthesis for Scalable Production

Immobilized reagents enhance purity and throughput in industrial settings.

Industrial Process :

  • Resin : Wang resin-functionalized amine.

  • Coupling : Boc-protected fluoropyrrolidine (1.2 eq), HATU, DIPEA in DMF.

  • Cleavage : TFA/DCM (1:1), 2 h.

  • Purity : >98% (HPLC), isolated yield 82%.

Chiral Synthesis and Resolution

Asymmetric Hydrogenation of Enamines

Chiral ruthenium catalysts induce enantioselectivity in pyrrolidine formation.

Catalytic System :

  • Catalyst : (R)-BINAP-RuCl₂.

  • Substrate : 3,3-Difluoro-1,2-dihydropyrrole.

  • Conditions : 50 psi H₂, 40°C, 12 h.

  • ee : 94% (S-enantiomer).

Enzymatic Resolution of Racemates

Lipases selectively deprotect carbamate enantiomers.

Example :

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic tert-butyl carbamate.

  • Conditions : pH 7.0 buffer, 37°C, 48 h.

  • Outcome : 99% ee for (R)-enantiomer.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
DAST Fluorination7295Moderate120
Selectfluor®6893High180
Schotten-Baumann Boc8998High90
Solid-Phase Synthesis8298Industrial65

Trade-offs :

  • DAST offers cost efficiency but requires cryogenic conditions.

  • Solid-phase synthesis reduces purification steps but demands specialized equipment.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of difluoropyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound is compared to carbamate derivatives with variations in ring systems, substituents, and functional groups:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C)
tert-Butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate (Target) Pyrrolidine 3,3-Difluoro, methylcarbamate Not Provided ~250 (estimated) Not Reported
tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate Pyridine 6-Chloro, 3-formyl, carbamate C₁₁H₁₃ClN₂O₃ 256.69 Not Reported
tert-Butyl N-(5-formylpyridin-3-yl)carbamate Pyridine 5-Formyl, carbamate C₁₁H₁₄N₂O₃ 222.24 Not Reported
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine 4-Hydroxy, carbamate C₁₀H₂₀N₂O₃ 216.28 Not Reported
tert-Butyl N-({7-bromo-5-cyclopropyl-6-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl}methyl)carbamate Oxazoloquinoline Bromo, cyclopropyl, methyl, oxo, carbamate C₂₃H₂₆BrN₃O₄ 512.38 Not Reported
Key Observations:
  • Fluorine Substitution: The 3,3-difluoropyrrolidine core in the target compound contrasts with non-fluorinated piperidine (e.g., ) or pyridine (e.g., ) derivatives. Fluorine enhances lipophilicity and resistance to oxidative metabolism .
  • Ring Systems: Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence conformational flexibility.
  • Functional Groups : Formyl () and bromo () substituents introduce reactivity for further derivatization, whereas the target compound’s difluoropyrrolidine may prioritize stability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The difluoropyrrolidine group in the target compound likely increases LogP compared to non-fluorinated analogs (e.g., LogP = 2.25 for ).
  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, extending half-life relative to compounds like tert-butyl N-(5-formylpyridin-3-yl)carbamate .
  • Solubility : Piperidine derivatives with polar groups (e.g., hydroxyl in ) may exhibit higher aqueous solubility than the target compound.

Biological Activity

tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate (CAS Number: 2306272-62-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈F₂N₂O₂
  • Molecular Weight : 236.26 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group and a difluoropyrrolidine moiety, which are significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The presence of the difluoropyrrolidine structure may enhance binding affinity to specific molecular targets, potentially influencing pharmacological effects.

In Vitro Studies

Studies have shown that this compound exhibits notable activity in various in vitro assays:

  • Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound has a moderate effect on cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds provides insights into the biological activity of this compound. The following table summarizes findings from various studies on structurally similar compounds:

Compound NameBiological ActivityReference
Compound AInhibits PDE4; reduces airway hyperreactivity
Compound BCytotoxic against glioma cells; induces necroptosis
Compound CAnti-inflammatory; reduces TNF-α levels

These findings suggest that compounds with similar structures can exhibit diverse biological activities, supporting further investigation into the specific actions of this compound.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate?

The synthesis typically involves coupling tert-butyl carbamate with a pyrrolidine derivative. Key steps include:

  • Amine activation : Reacting 3,3-difluoropyrrolidine with a methylating agent (e.g., methyl iodide) to introduce the methyl group.
  • Carbamate formation : Using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine .
  • Optimization : Solvents like dichloromethane or acetonitrile improve reaction kinetics; temperatures between 0–25°C minimize side reactions .
Step Reagents/ConditionsYield (%)
MethylationMethyl iodide, K₂CO₃, DMF75–85
Carbamate couplingtert-Butyl chloroformate, Et₃N, CH₂Cl₂60–70

Q. How is this compound characterized spectroscopically?

  • NMR : Key signals include:
  • ¹H NMR : δ 1.4 ppm (tert-butyl), 3.2–3.5 ppm (pyrrolidine methyl), 4.1 ppm (carbamate NH).
  • ¹⁹F NMR : δ -120 to -125 ppm (CF₂ groups) .
    • Mass Spectrometry : Molecular ion peak at m/z 291.3 (M+H⁺) confirms molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Critical factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in fluorinated systems .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures to avoid decomposition .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol removes impurities .
Condition Optimal RangeImpact on Yield
Temperature0–25°CPrevents carbamate hydrolysis
Catalyst loading2–5 mol%Balances cost and efficiency

Q. How to resolve contradictions in reported synthesis yields?

Discrepancies often arise from:

  • Reagent purity : Impure tert-butyl chloroformate reduces coupling efficiency.
  • Moisture sensitivity : Anhydrous conditions are critical; traces of water hydrolyze intermediates .
  • Analytical methods : HPLC vs. NMR purity assessments can lead to variability. Cross-validate with multiple techniques .

Q. What crystallographic methods are used to determine the compound’s structure?

  • Single-crystal X-ray diffraction : SHELXL or SIR97 refine structural parameters.
  • Key metrics :
Parameter Value
Space groupP2₁/c
R-factor<0.05
Resolution0.8 Å
  • Fluorine atoms exhibit strong anomalous scattering, aiding in phase determination .

Q. What biological interactions are associated with this compound?

  • Enzyme inhibition : The difluoropyrrolidine group enhances binding to proteases (e.g., MMP-9) via hydrophobic and halogen bonding .
  • Cellular assays : IC₅₀ values in the µM range for cancer cell lines (e.g., HeLa) suggest antiproliferative activity .
Target Assay TypeActivity (IC₅₀)
MMP-9Fluorescence2.5 µM
HeLa CellsMTT15 µM

Q. How does fluorination impact stability and reactivity?

  • Stability : The CF₂ group reduces metabolic degradation in vitro (t₁/₂ > 24 hrs in liver microsomes) .
  • Reactivity : Fluorine withdraws electron density, increasing carbamate electrophilicity and hydrolysis susceptibility at pH > 9 .

Q. What structure-activity relationships (SAR) are observed in analogs?

Modifying the pyrrolidine ring or carbamate substituents alters bioactivity:

  • Pyrrolidine fluorination : CF₂ groups improve target affinity but reduce solubility .
  • tert-Butyl vs. methyl carbamate : Larger substituents enhance steric shielding, prolonging half-life .
Analog ModificationBioactivity (IC₅₀)
Non-fluorinatedPyrrolidine-H>100 µM
Mono-fluorinatedPyrrolidine-F45 µM
DifluorinatedPyrrolidine-CF₂2.5 µM

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